Cas no 139-70-8 (Citronellyl phenylacetate)

Citronellyl phenylacetate structure
Citronellyl phenylacetate structure
Nome del prodotto:Citronellyl phenylacetate
Numero CAS:139-70-8
MF:C18H5O2
MW:253.23110461235
MDL:MFCD00048309
CID:162287

Citronellyl phenylacetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid,3,7-dimethyl-6-octen-1-yl ester
    • 3,7-dimethyloct-6-enyl 2-phenylacetate
    • CITRONELLYL PHENYLACETATE
    • 3,7-Dimethyl-6-octen-1-yl phenylacetate
    • 3,7-Dimethyl-6-octenyl benzeneacetate
    • 3,7-Dimethyl-6-octenyl phenylacetate
    • 3,7-dimethyloct-6-en-1-yl phenylacetate
    • Benzeneacetic acid,3,7-dimethyl-6-octenyl ester
    • EINECS 205-373-5
    • FEMA No. 2315
    • acetic acid, phenyl-, 3,7-dimethyl-6-octenyl ester
    • FEMA 2315
    • CITRONELLYL ALPHA-TOLUATE
    • 3,7-Dimethyl-6-octenylphenylacetat
    • 3,7-dimethyloct-6-enyl 2-phenylethanoate
    • Benzeneaceticacid,3,7-dimethyl-6-octenylester
    • aceticacid,phenyl-,3,7-dimethyl-6-octenylester
    • Benzeneacetic acid, 3,7-dimethyl-6-octenyl ester
    • Benzeneacetic acid, 3,7-dimethyl-6-octen-1-yl ester
    • 3,7-DIMETHYLOCT-6-EN-1-YL 2-PHENYLACETATE
    • Citronell
    • 3,7-Dimethyl-6-octylphenylacetate
    • Citronellyl phenylacetate
    • MDL: MFCD00048309
    • Inchi: 1S/C18H26O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3
    • Chiave InChI: CVJBFMVLVJZZMM-UHFFFAOYSA-N
    • Sorrisi: O(C(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 274.19300
  • Massa monoisotopica: 274.193
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 9
  • Complessità: 297
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 26.3
  • XLogP3: 5.4
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Liquido incolore. Aroma dolce come miele leggero e rosa, con base in cera floreale
  • Densità: 0.9965 (rough estimate)
  • Punto di ebollizione: 377.38°C (rough estimate)
  • Punto di infiammabilità: 121.2 ºC
  • Indice di rifrazione: 1.5510 (estimate)
  • PSA: 26.30000
  • LogP: 4.54490
  • FEMA: 2315 | CITRONELLYL PHENYLACETATE

Citronellyl phenylacetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D756334-1g
Benzeneacetic acid,3,7-dimethyl-6-octen-1-yl ester
139-70-8 95%
1g
$260 2025-02-22
eNovation Chemicals LLC
D756334-100mg
Benzeneacetic acid,3,7-dimethyl-6-octen-1-yl ester
139-70-8 95%
100mg
$90 2025-02-20
eNovation Chemicals LLC
D756334-1g
Benzeneacetic acid,3,7-dimethyl-6-octen-1-yl ester
139-70-8 95%
1g
$335 2023-09-01
eNovation Chemicals LLC
Y1132469-5g
FEMA 2315
139-70-8 95%
5g
$900 2024-07-23
eNovation Chemicals LLC
D756334-100mg
Benzeneacetic acid,3,7-dimethyl-6-octen-1-yl ester
139-70-8 95%
100mg
$90 2025-02-22
eNovation Chemicals LLC
D756334-1g
Benzeneacetic acid,3,7-dimethyl-6-octen-1-yl ester
139-70-8 95%
1g
$260 2025-02-20
eNovation Chemicals LLC
D756334-250mg
Benzeneacetic acid,3,7-dimethyl-6-octen-1-yl ester
139-70-8 95%
250mg
$135 2025-02-20
eNovation Chemicals LLC
D756334-250mg
Benzeneacetic acid,3,7-dimethyl-6-octen-1-yl ester
139-70-8 95%
250mg
$135 2025-02-22
Aaron
AR007L45-100mg
Benzeneacetic acid,3,7-dimethyl-6-octen-1-yl ester
139-70-8 95%
100mg
$44.00 2025-01-23
Aaron
AR007L45-250mg
Benzeneacetic acid,3,7-dimethyl-6-octen-1-yl ester
139-70-8 95%
250mg
$87.00 2025-01-23

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